Human DHFR Inhibition: >10 μM vs. Methotrexate (IC₅₀ = 0.024–0.030 μM)
This compound inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ exceeding 10,000 nM (>10 μM), in contrast to the clinical antifolate methotrexate, which inhibits the same human DHFR enzyme with an IC₅₀ of 24–30 nM [1][2]. This represents an approximately >400-fold lower affinity for human DHFR. Users evaluating antifolate-targeted chemical probes or seeking DHFR-inactive control compounds may find this weak human DHFR affinity informative for experimental design where avoiding DHFR-mediated off-target effects is desired.
| Evidence Dimension | Inhibition of recombinant human DHFR |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | Methotrexate: IC₅₀ = 24–30 nM (recombinant human DHFR) [2] |
| Quantified Difference | >400-fold weaker (target compound vs. methotrexate) |
| Conditions | Recombinant human DHFR expressed in E. coli; preincubation 15 min; DHF substrate + NADPH; spectrophotometric detection [1] |
Why This Matters
The >400-fold weaker human DHFR inhibition compared to methotrexate provides a measurable selectivity window for experiments requiring DHFR-sparing thienopyrimidine chemical probes.
- [1] BindingDB. BDBM50203239 (CHEMBL3970251): Human DHFR IC₅₀ > 10,000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203239 (accessed 2026-04-29). View Source
- [2] Abcam. Methotrexate hydrate, DHFR inhibitor (IC₅₀ = 2.6–24 nM). Product Datasheet. https://www.abcam.cn (accessed 2026-04-29). View Source
